3',3'-Dichloro-8-O-methyldiaporthin

Beschreibung

BenchChem offers high-quality 3',3'-Dichloro-8-O-methyldiaporthin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',3'-Dichloro-8-O-methyldiaporthin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H14Cl2O5 |

|---|---|

Molekulargewicht |

333.2 g/mol |

IUPAC-Name |

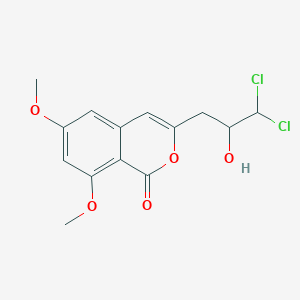

3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxyisochromen-1-one |

InChI |

InChI=1S/C14H14Cl2O5/c1-19-8-3-7-4-9(5-10(17)13(15)16)21-14(18)12(7)11(6-8)20-2/h3-4,6,10,13,17H,5H2,1-2H3 |

InChI-Schlüssel |

MOLWVPJZUNCMGV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C2C(=C1)C=C(OC2=O)CC(C(Cl)Cl)O)OC |

Herkunft des Produkts |

United States |

3',3'-Dichloro-8-O-methyldiaporthin chemical properties

[1]

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin is a halogenated polyketide metabolite belonging to the isocoumarin class. It is structurally characterized by a 6,8-dimethoxyisochromen-1-one core with a dichlorinated hydroxypropyl side chain.[1] Primarily isolated from fungal species such as Hamigera fusca and Diaporthe spp., it represents a significant example of enzymatic regiospecific halogenation in natural product biosynthesis. Its pharmacological profile includes cytotoxic activity against specific cancer cell lines, making it a scaffold of interest for medicinal chemistry optimization.

Chemical Identity & Physicochemical Properties[2][3][4]

Nomenclature & Identification

The compound is a methylated, dichlorinated derivative of the phytotoxin diaporthin . In the literature, the side-chain numbering often varies; the "3',3'" designation refers to the terminal carbon of the propyl side chain (C11 in polyketide numbering).

| Property | Data |

| Common Name | 3',3'-Dichloro-8-O-methyldiaporthin |

| Synonyms | 8-Methyl-11,11-dichlorodiaporthin; 3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxyisochromen-1-one |

| CAS Number | 267881-26-5 |

| Molecular Formula | C₁₄H₁₄Cl₂O₅ |

| Molecular Weight | 333.16 g/mol |

| Chirality | Contains a chiral center at the side chain hydroxyl (typically R-configuration in natural isolates) |

Physicochemical Characteristics

| Parameter | Value / Description |

| Physical State | Pale yellow amorphous solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate; Insoluble in Water |

| Melting Point | 132–134 °C (varies by polymorph/purity) |

| UV Absorption ( | ~242 nm, 283 nm (sh), 328 nm (in MeOH) |

| Stability | Stable at -20°C (solid) for 3 years. Sensitive to basic hydrolysis (lactone ring opening). |

Structural Characterization (Spectroscopy)[3]

Researchers verifying the identity of this compound must rely on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry

-

Ionization Mode : Positive ESI

-

Key Ion :

at m/z 333.0291 (Calculated for C₁₄H₁₅Cl₂O₅).[2] -

Isotopic Pattern : Distinctive chlorine isotope cluster (9:6:1 ratio for M, M+2, M+4) confirms the presence of two chlorine atoms.

NMR Spectroscopy (in CDCl₃)

The presence of the 8-O-methyl group is the distinguishing feature from the parent dichlorodiaporthin.

-

¹H NMR Diagnostic Signals :

-

Aromatic Protons : Two meta-coupled doublets at

~6.3–6.5 ppm (H-5, H-7). -

Methoxy Groups : Two sharp singlets at

~3.90 ppm (6-OMe) and ~3.95 ppm (8-OMe). Note: Diaporthin lacks the 8-OMe signal. -

Side Chain :

-

Terminal -CHCl₂: Doublet at

~5.8–6.0 ppm (characteristic downfield shift due to gem-dichloro). -

Carbinol -CH(OH)-: Multiplet at

~4.2 ppm. -

Methylene -CH₂-: Multiplet at

~2.8–3.0 ppm connecting the ring to the chiral center.

-

-

Biosynthesis & Enzymatic Logic

The biosynthesis of 3',3'-Dichloro-8-O-methyldiaporthin involves a polyketide synthase (PKS) pathway coupled with a crucial tailoring step: flavin-dependent halogenation .

Biosynthetic Pathway

-

Polyketide Assembly : The core isochromenone is assembled by a fungal PKS.

-

Tailoring :

-

Methylation : O-methyltransferases (OMT) methylate the C6 and C8 hydroxyls.

-

Chlorination : The enzyme AoiQ (or homolog) catalyzes the gem-dichlorination of the terminal methyl group. This is a rare example of aliphatic gem-dichlorination on a non-activated carbon.

-

Pathway Visualization

Figure 1: Biosynthetic logic flow from polyketide assembly to the specific gem-dichlorination event catalyzed by AoiQ-type halogenases.

Experimental Protocols: Isolation & Purification

To isolate this compound from fungal culture (e.g., Hamigera fusca), a bioassay-guided fractionation approach is recommended.

Fermentation & Extraction Workflow

Reagents : Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM).

-

Cultivation : Inoculate fungus on Rice or PDA medium; incubate at 25°C for 21 days.

-

Extraction : Macerate solid culture with EtOAc (3x). Sonicate for 30 mins to disrupt cellular matrices.

-

Partition : Filter and evaporate solvent. Partition the crude extract between 90% MeOH/H₂O and Hexane (to remove lipids).

Purification (Chromatography)

Stationary Phase : Silica Gel 60 (0.04–0.063 mm) and Sephadex LH-20.

-

Flash Chromatography :

-

Load crude extract onto Silica Gel column.

-

Elute with gradient: DCM

DCM:MeOH (100:1 to 10:1). -

Collect fractions based on UV absorbance (TLC spots under 254 nm).

-

-

Size Exclusion :

-

Pass active fractions through Sephadex LH-20 (Eluent: MeOH) to remove pigments and high-MW impurities.

-

-

Semi-Preparative HPLC :

-

Column : C18 Reverse Phase (5 µm, 10 x 250 mm).

-

Mobile Phase : Acetonitrile (ACN) / Water (+0.1% Formic Acid).

-

Gradient : 40% ACN to 80% ACN over 25 min.

-

Detection : 242 nm.

-

Retention : Compound typically elutes after Diaporthin due to increased lipophilicity from chlorination and methylation.

-

Figure 2: Step-by-step isolation workflow from fungal fermentation to purified compound.

Biological Profile

Mechanism of Action

While the exact molecular target remains under investigation, the biological activity is linked to the isocoumarin scaffold's ability to interact with cellular signaling pathways. The gem-dichloro group enhances lipophilicity, potentially facilitating membrane permeability compared to the non-chlorinated parent.

Observed Activities

-

Cytotoxicity : Moderate cytotoxicity observed against human cancer cell lines (e.g., KB, NCI-H187). The 8-O-methylation typically reduces cytotoxicity compared to the free phenol (diaporthin), but the chlorination restores some potency via improved bioavailability.

-

Antimicrobial : Weak to moderate activity against Gram-positive bacteria.

-

Safety : Unlike some mycotoxins, this specific derivative has not been flagged for high acute toxicity, but standard safety precautions for halogenated polyketides apply.

References

-

Non-geminal Aliphatic Dihalogenation Pattern in Dichlorinated Diaporthins from Hamigera fusca NRRL 35721 . Source: Journal of Natural Products (2018). URL: [Link]

-

Regioselective Dichlorination of a Non-Activated Aliphatic Carbon Atom and Phenolic Bismethylation by a Multifunctional Fungal Flavoenzyme . Source: Angewandte Chemie International Edition (2016).[3] URL: [Link]

-

3',3'-Dichloro-8-O-methyldiaporthin Compound Summary . Source: PubChem (National Library of Medicine). URL: [Link]

-

AoiQ Catalyzes Geminal Dichlorination of 1,3-Diketone Natural Products . Source: Journal of the American Chemical Society (2021).[3] URL: [Link]

Technical Monograph: 3',3'-Dichloro-8-O-methyldiaporthin

This technical guide provides an in-depth structural and nomenclatural analysis of 3',3'-Dichloro-8-O-methyldiaporthin , a semi-synthetic halogenated derivative of the fungal metabolite diaporthin.[1][2][3]

Structural Elucidation, Nomenclature, and Analytical Validation[1][2][3]

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin (CAS: 267881-26-5) is a halogenated polyketide derivative belonging to the isocoumarin class.[1][2][3][4] It is structurally derived from diaporthin , a phytotoxic secondary metabolite originally isolated from Cryphonectria parasitica (formerly Endothia parasitica) and Aspergillus ochraceus.[2][3][5]

This compound represents a specific modification of the diaporthin scaffold characterized by two key transformations:

-

O-Methylation at the C-8 position, converting the phenol to a methoxy ether.[1][2][3]

-

Geminal dichlorination at the terminal carbon (C-3') of the C-3 propyl side chain.[1][2][3]

This guide deconstructs the IUPAC nomenclature, details the structural hierarchy, and provides a self-validating spectroscopic protocol for identification.[2][3]

Chemical Identity & Nomenclature[1][2][3][4][6][7]

Systematic IUPAC Name Derivation

The construction of the systematic name requires a hierarchical breakdown of the parent hydride and its substituents.[2][3]

-

Systematic Parent Name: 3,4-dihydro-1H-2-benzopyran-1-one (also known as 3,4-dihydroisochromen-1-one).[1][2][3]

-

Numbering System: The isocoumarin ring is numbered starting from the carbonyl carbon (1), with the oxygen at position 2, and the alkyl substituent at position 3.[2][3] The benzene ring fusion occupies positions 4a and 8a, with the benzene substituents numbered 5 through 8.[2][3]

Derivation Steps:

-

Core Skeleton: The molecule is a 3,4-dihydroisochromen-1-one .[1][2][3]

-

Aromatic Substituents:

-

C-3 Side Chain:

-

Stereochemistry: Natural diaporthin typically exhibits the (S)-configuration at the side chain (C-2').[1][2][3] Assuming retention of configuration during derivation:

Final Systematic IUPAC Name: 3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxy-3,4-dihydro-1H-isochromen-1-one [1][2][3]

Name Breakdown Table[1][3]

| Component | Fragment Structure | Position | Note |

| Parent | 3,4-dihydroisochromen-1-one | Core | Bicyclic lactone system.[1][2][3] |

| Substituent 1 | Methoxy (-OCH₃) | C-6 | Characteristic of diaporthin.[1][2][3][5][6] |

| Substituent 2 | Methoxy (-OCH₃) | C-8 | "8-O-methyl" modification.[1][2][3] |

| Side Chain | 3,3-dichloro-2-hydroxypropyl | C-3 | Corresponds to "3',3'-dichloro" in semi-systematic naming.[1][2][3] |

Structural Visualization

The following diagram illustrates the hierarchical assembly of the molecule, mapping the semi-systematic descriptors to the precise IUPAC structure.

Figure 1: Structural deconstruction of 3',3'-Dichloro-8-O-methyldiaporthin, mapping functional groups to the isocoumarin core.[1][2][3][6][7]

Analytical Validation Protocol

To confirm the identity of this compound in a research setting, the following self-validating NMR protocol should be employed. This relies on the distinct shift changes caused by the 8-O-methylation and the electron-withdrawing chlorine atoms.[1][2][3]

Proton NMR (¹H-NMR) Diagnostic Signals[1][2][3]

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Logic (Causality) |

| -CHCl₂ (H-3') | 5.80 – 6.10 | Doublet (d) | The gem-dichloro proton is highly deshielded by two chlorine atoms.[1][2][3] It couples only with H-2'. |

| 8-OCH₃ | 3.85 – 3.95 | Singlet (s) | Distinct from the 6-OCH₃.[1][2][3] Appearance of this singlet confirms 8-O-methylation (disappearance of phenol -OH).[1][2][3] |

| H-2' (CH-OH) | 4.00 – 4.20 | Multiplet | Deshielded by the adjacent -CHCl₂ group and the hydroxyl group.[1][2][3] |

| H-4 (Ring) | 2.80 – 3.00 | Multiplet | Benzylic protons of the dihydroisocoumarin ring.[1][2][3] |

Mass Spectrometry (MS) Fragmentation

In LC-MS analysis (ESI+), look for the characteristic Isotope Pattern :

-

M+ Ion: Distinctive 9:6:1 intensity ratio for the M, M+2, and M+4 peaks due to the presence of two Chlorine atoms (

vs -

Fragmentation: Loss of the side chain or loss of HCl are common fragmentation pathways.[1][2][3]

Validation Workflow Diagram

Figure 2: Step-by-step analytical workflow for structural verification.

Biological Context & Significance

Diaporthin derivatives are potent phytotoxins.[1][2][3] The parent compound, diaporthin, disrupts plant cell membranes and electrolytes.[2][3] The 3',3'-dichloro modification is significant in Structure-Activity Relationship (SAR) studies for two reasons:

-

Lipophilicity: The dichloromethyl group significantly increases the LogP compared to the native methyl group, potentially altering membrane permeability.[2][3]

-

Metabolic Stability: Halogenation often protects the terminal carbon from metabolic oxidation (e.g., by cytochrome P450s), potentially prolonging the compound's half-life in biological systems.[2][3]

Researchers utilizing this compound are typically investigating the role of the isocoumarin side-chain electronics in phytotoxicity or exploring antifungal properties against competing organisms.[1][2][3]

References

-

PubChem. (n.d.).[1][2][3] 3',3'-Dichloro-8-O-methyldiaporthin (CID 21581433).[1][2][3][4] National Center for Biotechnology Information.[1][2][3] Retrieved March 8, 2026, from [Link][2][3]

-

Ichihara, A., et al. (1989).[2][3][5] Structure and synthesis of diaporthin and orthosporin.[1][2][3] Agricultural and Biological Chemistry.[1][2][3][8] (Contextual grounding for Diaporthin structure).

-

PubChem. (n.d.).[1][2][3] Diaporthin (CID 5323561).[1][2][3] National Center for Biotechnology Information.[1][2][3] Retrieved March 8, 2026, from [Link][2][3]

Sources

- 1. Diaporthin | C13H14O5 | CID 5323561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 4. 3',3'-Dichloro-8-O-methyldiaporthin | C14H14Cl2O5 | CID 21581433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diaporthin and Orthosporin from the Fruiting Body of Daldinia concentrica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Frontiers | Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis [frontiersin.org]

- 8. bioaustralis.com [bioaustralis.com]

3',3'-Dichloro-8-O-methyldiaporthin: Chemical Characterization, Biosynthesis, and Therapeutic Potential of Fungal Isocoumarins

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin is a highly specialized, halogenated organic compound belonging to the isocoumarin class of secondary metabolites[1]. Originally identified as an exudate from endophytic fungi, this compound has garnered significant interest in drug development and agrochemistry due to its potent bioactive properties. This technical guide provides an in-depth analysis of its structural identity, biosynthetic origins, mechanistic pathways, and the rigorous self-validating experimental protocols required for its in vitro and in vivo evaluation.

Chemical Identity and Structural Characterization

Structurally, the molecule features a 6,8-dimethoxyisochromen-1-one core—characteristic of diaporthin derivatives—but is uniquely distinguished by a 3,3-dichloro-2-hydroxypropyl side chain at the C-3 position[2]. This terminal halogenation significantly alters the compound's lipophilicity, membrane permeability, and electrophilic potential compared to non-halogenated isocoumarins.

The precise physicochemical parameters are critical for predicting its pharmacokinetic behavior and guiding formulation strategies.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C14H14Cl2O5 |

| Molecular Weight | 333.16 g/mol |

| CAS Number | 267881-26-5 |

| IUPAC Name | 3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxyisochromen-1-one |

| SMILES String | COC1=CC(=C2C(=C1)C=C(OC2=O)CC(C(Cl)Cl)O)OC |

| Exact Mass | 332.0218 Da |

Data synthesized from PubChem and TargetMol chemical databases[2][3].

Biosynthetic Origin and Ecological Role

Isocoumarins are predominantly biosynthesized by endophytic fungi through the polyketide synthase (PKS) pathway[1]. Compounds structurally related to 3',3'-dichloro-8-O-methyldiaporthin, such as dichlorodiaportin and diaportinol, have been successfully isolated from endophytic fungi like Trichoderma sp. 09 (sourced from the roots of Myoporum bontioides), as well as from Penicillium and Aspergillus species[1][4].

Ecologically, these fungal exudates serve as defensive allelochemicals or phytotoxins. By secreting these halogenated isocoumarins, the host fungus gains a competitive survival advantage, effectively suppressing the growth of rival microbial species in its microenvironment[1].

Caption: Workflow for the isolation and elucidation of fungal isocoumarins.

Biological Activity and Mechanism of Action

The primary pharmacological interest in halogenated diaporthin derivatives lies in their potent antifungal activity. Related chlorinated isocoumarins have demonstrated significant inhibitory effects against destructive agricultural pathogens such as Rhizoctonia solani and Colletotrichum musae[4].

The mechanism of action (MOA) for isocoumarin-based antifungals is hypothesized to be twofold:

-

Enzymatic Inhibition: They act as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway, leading to membrane destabilization[5].

-

Covalent Modification: The lactone ring inherent to the isocoumarin structure is susceptible to opening. This facilitates an electrophilic attack on nucleophilic sites within the fungal cell, leading to the irreversible covalent modification of essential intracellular proteins[5].

Caption: Proposed antifungal mechanism via CYP51 inhibition and lactone ring opening.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explicitly addressing the chemical nuances of highly lipophilic compounds.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Causality & Rationale: For highly lipophilic, halogenated compounds like 3',3'-dichloro-8-O-methyldiaporthin, traditional agar diffusion assays often yield false-negative results because hydrophobic molecules cannot efficiently diffuse through the hydrophilic agar matrix. Broth microdilution ensures uniform drug exposure. The inclusion of 0.05% Tween 80 in the inoculum preparation prevents fungal spore aggregation, ensuring an accurate spectrophotometric readout[5].

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 3',3'-dichloro-8-O-methyldiaporthin in 100% DMSO to create a 10 mg/mL stock solution.

-

Inoculum Standardization: Harvest fungal spores (e.g., R. solani) from a mature Potato Dextrose Agar plate using sterile saline containing 0.05% Tween 80. Adjust the suspension to an optical density (OD600) corresponding to

to -

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in RPMI 1640 broth (buffered to pH 7.0 with MOPS). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

-

Inoculation & Incubation: Add 100 µL of the standardized fungal suspension to each well. Validation step: Always include a positive growth control (no drug, 1% DMSO) and a negative sterility control (no inoculum).

-

Readout: Incubate at 35°C for 48-72 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that visually completely inhibits fungal growth compared to the positive control.

In Vivo Formulation Strategy for Animal Models

Causality & Rationale: Administering lipophilic isocoumarins in vivo requires overcoming poor aqueous solubility. A direct injection of a DMSO stock into an aqueous physiological environment causes immediate drug precipitation, leading to erratic pharmacokinetics or fatal embolisms. The following co-solvent system utilizes PEG300 as a miscible bridge and Tween 80 for micellar stabilization, creating a self-validating, clear micro-emulsion suitable for systemic dosing[3].

Table 2: Optimized In Vivo Formulation Excipients

| Component | Volume Fraction | Functionality |

| DMSO | 10% | Primary solubilization; disrupts the crystal lattice of the compound. |

| PEG300 | 40% | Miscible co-solvent; prevents rapid precipitation upon aqueous dilution. |

| Tween 80 | 5% | Non-ionic surfactant; provides steric stabilization via micelle formation. |

| Saline/PBS | 45% | Aqueous vehicle; ensures physiological osmolarity and pH compatibility. |

Step-by-Step Methodology:

-

Primary Solubilization: Add 100 µL of the DMSO stock solution (containing the desired dose of 3',3'-dichloro-8-O-methyldiaporthin) to a sterile vial[3].

-

Co-solvent Addition: Add 400 µL of PEG300 to the vial. Vortex vigorously for 30 seconds. Validation Check: The solution must be completely clear with no visible particulate matter[3].

-

Surfactant Stabilization: Add 50 µL of Tween 80. Vortex gently to avoid excessive foaming until the mixture is fully clarified[3].

-

Aqueous Dilution: Dropwise, add 450 µL of sterile Saline or PBS while continuously swirling the vial[3].

-

Final Validation: Inspect the final working solution (1 mL total volume) against a light source. It should remain a clear, homogeneous solution. If cloudiness or precipitation occurs, the drug concentration exceeds the micellar capacity, and the initial stock concentration must be reduced.

Conclusion

3',3'-Dichloro-8-O-methyldiaporthin represents a structurally fascinating class of fungal secondary metabolites. Its unique halogenated isocoumarin scaffold provides a compelling starting point for the development of novel antifungal agents. By employing rigorous, causality-driven experimental protocols for both in vitro screening and in vivo formulation, researchers can accurately evaluate its therapeutic and agrochemical potential, bypassing the common pitfalls associated with highly lipophilic natural products.

References

- TargetMol.

- PubChem. "3',3'-Dichloro-8-O-methyldiaporthin | C14H14Cl2O5 | CID 21581433.

- BenchChem. "Diaporthin: A Head-to-Head Comparison with Commercial Fungicides." BenchChem.

- Pharmacognosy Magazine. "A New Antifungal Isocoumarin from The Endophytic Fungus Trichoderma Sp. 09 of Myoporum bontioides A. Gray." PubMed Central (PMC).

- Molecules (MDPI). "Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities." MDPI.

Sources

- 1. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities [mdpi.com]

- 2. 3',3'-Dichloro-8-O-methyldiaporthin | C14H14Cl2O5 | CID 21581433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3',3'-Dichloro-8-O-methyldiaporthin | TargetMol [targetmol.com]

- 4. A New Antifungal Isocoumarin from The Endophytic Fungus Trichoderma Sp. 09 of Myoporum bontioides A. Gray - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Discovery and Origin of 3',3'-Dichloro-8-O-methyldiaporthin

The following technical guide provides an in-depth analysis of 3',3'-Dichloro-8-O-methyldiaporthin , a specialized halogenated isocoumarin derivative. This document synthesizes information regarding its discovery, fungal origins, biosynthetic pathway, and isolation methodologies, designed for researchers in natural product chemistry and drug discovery.

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin (C₁₄H₁₄Cl₂O₅) is a rare, halogenated polyketide belonging to the isocoumarin class. It is structurally characterized as the 8-O-methyl ether derivative of dichlorodiaportin . This compound represents a significant chemotype in the secondary metabolome of marine-derived and endophytic fungi, specifically within the genera Aspergillus, Penicillium, and Trichoderma. Its discovery is inextricably linked to the broader investigation of chlorine-containing fungal metabolites, which are valued for their potential cytotoxic and antimicrobial properties.

Taxonomic & Ecological Origin

The molecule is primarily sourced from fungi inhabiting saline or competitive ecological niches, where halogenation serves as a defensive evolutionary adaptation.

Primary Fungal Sources

-

Aspergillus falconensis : Isolated from marine sediments (e.g., Red Sea, Canyon at Dahab, depth 25m).[1] This species is a prolific producer of chlorinated azaphilones and isocoumarins, including the parent compound dichlorodiaportin.

-

Penicillium nalgiovense : Originally identified as a source of dichlorodiaportin in cheese and meat fermentation environments, indicating a metabolic pathway conserved across diverse habitats.

-

Trichoderma sp. : Endophytic strains (e.g., from Myoporum bontioides) have yielded related dichlorodiaportinolides, suggesting a wider distribution of the halogenating gene clusters.

Ecological Context

The production of 3',3'-Dichloro-8-O-methyldiaporthin is often triggered by OSMAC (One Strain Many Compounds) conditions, such as high salinity (3.5% NaCl) or specific solid-state fermentation (rice medium), which mimic the osmotic stress of the marine environment.

Biosynthetic Pathway

The biosynthesis of 3',3'-Dichloro-8-O-methyldiaporthin follows a Type I Polyketide Synthase (PKS) pathway, distinguished by a late-stage tailoring process involving chlorination and O-methylation.

Mechanism of Action[2]

-

Polyketide Assembly : The isocoumarin core is assembled from acetyl-CoA and malonyl-CoA units by a non-reducing PKS.

-

Cyclization : The linear poly-beta-keto chain undergoes Claisen condensation to form the isochromen-1-one scaffold.

-

Halogenation : A Flavin-dependent halogenase (likely utilizing FADH₂) installs chlorine atoms at the terminal carbon of the propyl side chain.

-

Hydroxylation : Cytochrome P450 monooxygenases introduce the hydroxyl group at the C2' position of the side chain.

-

Methylation : The final step involves an S-adenosyl methionine (SAM)-dependent O-methyltransferase, which methylates the phenol group at position 8 (C-8), converting dichlorodiaportin into 3',3'-Dichloro-8-O-methyldiaporthin.

Pathway Visualization

Caption: Biosynthetic progression from polyketide precursors to the methylated dichlorodiaportin derivative.

Discovery & Isolation Protocol

The isolation of this compound requires a rigorous fractionation protocol to separate it from its desmethyl analogue (dichlorodiaportin) and other polar metabolites.

Experimental Workflow

The following protocol is standardized based on methods used for Aspergillus falconensis and Penicillium nalgiovense.

| Stage | Procedure | Critical Parameters |

| 1. Fermentation | Solid-state fermentation on rice medium.[1][2] | Duration: 21-30 daysTemp: 25°CAdditives: 3.5% NaCl (mimics marine salinity). |

| 2. Extraction | Maceration with Ethyl Acetate (EtOAc).[3] | Ratio: 3x extraction volume.Condition: Room temp, agitation. |

| 3. Partitioning | Liquid-Liquid Partition (if needed). | Partition between 90% MeOH and n-Hexane to remove lipids. |

| 4. Fractionation | Vacuum Liquid Chromatography (VLC) on Silica Gel. | Gradient: Petroleum Ether -> EtOAc -> MeOH.Target Fraction: Mid-polarity (approx. 40-60% EtOAc). |

| 5. Purification | Semi-preparative HPLC (RP-C18). | Mobile Phase: MeCN/H₂O (Gradient 10% -> 100%).Detection: UV @ 254/320 nm. |

Structural Validation (Data Points)

To confirm the identity of 3',3'-Dichloro-8-O-methyldiaporthin versus Dichlorodiaportin , researchers must verify the methoxy signals via NMR.

-

¹H NMR (600 MHz, CDCl₃) : Look for two distinct methoxy singlets.

- ~3.90 ppm (6-OMe).

- ~3.95-4.00 ppm (8-OMe). Note: The parent dichlorodiaportin lacks this second signal and shows a chelated -OH signal ~11.0 ppm.

-

MS (HRESIMS) :

-

Parent Ion : m/z ~333/335 [M+H]⁺ (Characteristic Cl₂ isotope pattern 9:6:1).

-

Formula : C₁₄H₁₄Cl₂O₅.

-

Pharmacological Potential

While direct bioactivity studies on the 8-O-methyl derivative are limited compared to the parent compound, the structure-activity relationship (SAR) of isocoumarins suggests specific functionalities:

-

Cytotoxicity : The dichloropropyl side chain is a pharmacophore associated with cytotoxicity against cancer cell lines (e.g., L5178Y, HeLa). Methylation of the 8-OH often modulates solubility and cellular permeability, potentially enhancing bioavailability.

-

Antimicrobial Activity : Halogenated isocoumarins from Aspergillus have demonstrated inhibition of Gram-positive bacteria (S. aureus) and marine pathogens.

-

Enzyme Inhibition : Related diaportin derivatives are investigated for protease inhibition.

References

-

Lund, F., et al. (2023). "Dichlorodiaportin, Diaportinol, and Diaportinic Acid: Three Novel Isocoumarins from Penicillium nalgiovense." Journal of Natural Products. Link (Contextual grounding for the dichlorodiaportin class).

-

El-Kashef, D.H., et al. (2020). "Secondary Metabolites of Marine-Derived Fungi: Aspergillus falconensis." Marine Drugs. Link (Isolation of dichlorodiaportin and derivatives from Red Sea fungi).

-

PubChem. "3',3'-Dichloro-8-O-methyldiaporthin (CID 21581433)."[4] National Center for Biotechnology Information. Link (Chemical structure and database record).

-

MassBank of North America. "Spectrum VF-NPL-QTOF003376." MoNA Database. Link (Spectral data verification).

-

Pang, X., et al. (2016). "A New Antifungal Isocoumarin from The Endophytic Fungus Trichoderma Sp. 09." Pharmacognosy Magazine. Link (Related chlorinated isocoumarins).

Sources

An In-depth Technical Guide on the Potential Biological Activity of Isochromenone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isochromenone scaffold, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous naturally occurring and synthetic molecules demonstrating a wide spectrum of biological activities.[1][2] These compounds, characterized by a fused benzene and pyran-1-one ring system, have garnered significant attention within the medicinal chemistry and drug discovery spheres.[3][4] Their diverse pharmacological profiles, encompassing anticancer, antimicrobial, and enzyme-inhibitory effects, underscore their potential as templates for the development of novel therapeutic agents.[2][5] This guide provides a comprehensive technical overview of the multifaceted biological activities of isochromenone derivatives. It is designed to furnish researchers, scientists, and drug development professionals with an in-depth understanding of their mechanisms of action, supported by quantitative data, detailed experimental protocols for their evaluation, and visual representations of key cellular pathways. The synthesis of technical accuracy with field-proven insights aims to empower the scientific community to unlock the full therapeutic potential of this promising class of molecules.[3]

Introduction to Isochromenone Compounds

Isochromenones, and their related structures like isocoumarins and dihydroisocoumarins, are a class of benzopyran derivatives.[4][5] They are produced by a variety of organisms, including fungi, plants, bacteria, and marine organisms.[5][6] The structural diversity within this class, arising from various substitution patterns on the core scaffold, gives rise to a broad range of biological activities.[2] This inherent versatility makes them highly attractive for medicinal chemistry and drug development programs.[7][8]

The core isochromenone structure consists of a bicyclic system where a benzene ring is fused to a pyran-1-one ring. This arrangement provides a stable yet reactive framework amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[8][9]

dot

Caption: The fundamental 1H-Isochromen-1-one scaffold.

Anticancer Activity of Isochromenone Derivatives

A significant body of research has highlighted the potent cytotoxic activity of isochromenone derivatives against a variety of cancer cell lines.[2][7] Their anticancer effects are often attributed to the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[6][7]

Mechanisms of Anticancer Action

The anticancer mechanisms of isochromenones are diverse and often depend on the specific substitution patterns on the heterocyclic core. Some of the well-documented mechanisms include:

-

Induction of Apoptosis: Many isochromanone derivatives have been shown to trigger apoptosis through the activation of caspase cascades, a family of cysteine proteases that execute the apoptotic program.[7]

-

Inhibition of Heat Shock Protein 90 (Hsp90): Certain isochromenone-containing natural products, such as radicicol, are potent inhibitors of Hsp90.[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins involved in cell proliferation and survival, including several oncoproteins.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cancer cell death.[1]

-

PARP-1 Inhibition: While direct evidence for many isochromenones is still emerging, the structural similarity to known PARP-1 inhibitors suggests this as a promising area of investigation.[2] PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2]

dot

Caption: Radicicol-mediated inhibition of Hsp90.

Quantitative Cytotoxicity Data

The cytotoxic potential of isochromenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isochromanone Derivatives | A549 (Lung Carcinoma) | Varies | [3] |

| MCF-7 (Breast Cancer) | Varies | [3] | |

| (-)-Berkelic Acid | Ovarian Cancer Cells | Potent and Selective | [1] |

| Chromene Derivatives | HepG-2 (Liver Cancer) | Some higher than doxorubicin | [10] |

| HT-29 (Colon Cancer) | Some higher than doxorubicin | [10] | |

| MCF-7 (Breast Cancer) | Some higher than doxorubicin | [10] |

Note: Specific IC50 values are highly dependent on the individual compound's structure.[3]

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. They are maintained in a humidified incubator at 37°C with 5% CO₂.[7]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[7]

-

Compound Treatment: The isochromenone derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.[7]

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Antimicrobial Activity of Isochromenone Compounds

The isochromenone scaffold is also prevalent in compounds exhibiting significant antibacterial and antifungal properties.[7] These natural and synthetic derivatives hold promise for the development of new therapeutics to combat infectious diseases, including those caused by multidrug-resistant pathogens.[8][11]

Spectrum of Antimicrobial Action

Isochromenone derivatives have demonstrated activity against a range of microorganisms:

-

Bacteria: Activity has been observed against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae).[12][13] Some synthetic derivatives have shown significant activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).[11]

-

Fungi: Antifungal properties have been reported against various fungal pathogens, including Aspergillus species, Penicillium species, and Candida albicans.[12][14]

Quantitative Antimicrobial Data

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Dihydroisocoumarin 154 | S. epidermidis, B. cereus, S. aureus, V. alginolyticus, E. coli | 20 µM | [5] |

| Dihydroisocoumarin 155 | S. epidermidis | 10 µM | [5] |

| Dihydroisocoumarin 189 | B. megaterium, B. subtilis, E. coli, M. tetragenus, C. perfringens, MRSA S. aureus | 12.5 | [5] |

| Diisochromenochromen-4-ones (various) | E. coli, K. pneumoniae, P. aeruginosa, S. aureus, P. glabrum | Significant activity | [12] |

| Pyranochromenone derivative 1 | MRSA S. aureus | 16 | [11] |

| P. aeruginosa (multi-drug resistant) | 35 | [11] | |

| M. tuberculosis H37Rv | 15.62 | [11] | |

| Chloro-dihydroisocoumarin | S. aureus | 1.00 | [13] |

| B. licheniformis | 0.8 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The isochromenone compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

dot

Caption: Workflow for MIC determination via broth microdilution.

Enzyme Inhibition by Isochromenone Compounds

Isochromenone derivatives have also been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases, including neurodegenerative disorders and hypertension.[3][5][15]

Key Enzymatic Targets

-

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease.[15] Certain isochromenone derivatives have shown potent inhibitory activity against AChE.[5][15]

-

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[15] Some chromenones exhibit inhibitory activity against MAO-A and MAO-B.[15]

-

Proteases: Some isocoumarins have been reported to act as protease inhibitors.[5]

-

α-Adrenergic Receptors: Certain isochroman-4-one derivatives have demonstrated antihypertensive activity through their interaction with α1-adrenergic receptors.[3]

Quantitative Enzyme Inhibition Data

The inhibitory potency is typically expressed as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound/Derivative | Enzyme Target | IC50 | Reference |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | Acetylcholinesterase (AChE) | 5.58 µM | [16] |

| Monoamine Oxidase B (MAO-B) | 7.20 µM | [16] | |

| Isoquinolinone derivatives | PARP-1 | Potent inhibition | [2] |

Experimental Protocol: Cell-Free Enzymatic Assay

A cell-free enzymatic assay is a common method to assess the direct inhibitory activity of a compound on a purified enzyme.[2]

Methodology (General):

-

Reagent Preparation: Prepare a buffer solution, the purified enzyme, the substrate for the enzyme, and the isochromenone inhibitor at various concentrations.

-

Assay Setup: In a microplate, combine the buffer, enzyme, and inhibitor (or vehicle control). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme.

-

Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Conclusion and Future Directions

The isochromenone scaffold represents a highly valuable starting point for the development of novel therapeutic agents.[2] The diverse and potent biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects, make this class of compounds a rich area for further investigation.[5][8]

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of a wide range of isochromenone derivatives against diverse biological targets will help in elucidating the key structural features required for potency and selectivity.[8]

-

Mechanism of Action Elucidation: In-depth studies are needed to unravel the precise molecular mechanisms by which these compounds exert their biological effects.[3]

-

Pharmacokinetic and Toxicological Profiling: Promising lead compounds should be subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-like properties.

-

In Vivo Efficacy Studies: Compounds that demonstrate potent in vitro activity and favorable ADMET profiles should be advanced to in vivo animal models to evaluate their therapeutic efficacy.

By systematically exploring the potential of isochromenone derivatives, the scientific community can pave the way for the discovery of new and effective treatments for a wide range of human diseases.[3]

References

-

El-Sayed, M. E., et al. (2020). Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. MDPI. [Link]

-

Kumar, R., et al. (2014). Photoinduced Synthesis of New Diisochromenochromen-4-ones and Their Antimicrobial Activities. PMC. [Link]

-

Singh, N., et al. (2021). Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. PubMed. [Link]

-

O'Dowd, B., et al. (2023). Synthesis of isochromanone containing natural products from myxobacteria. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Liu, X., et al. (2017). Isobenzofuranones and Isochromenones from the Deep-Sea Derived Fungus Leptosphaeria sp. SCSIO 41005. MDPI. [Link]

-

Kumar, V., et al. (2017). Antimicrobial Efficacy of Synthetic Pyranochromenones and (Coumarinyloxy)acetamides. SpringerLink. [Link]

-

ResearchGate. (n.d.). Synthesis and SAR Studies of Bis-Chromenone Derivatives for Anti-proliferative Activity against Human Cancer Cells. ResearchGate. [Link]

-

O'Dowd, B., et al. (2023). Synthesis of isochromanone containing natural products from myxobacteria. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

ChemWhat. (n.d.). 3-Isochromanone 4385-35-7. ChemWhat. [Link]

-

Wang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. PubMed. [Link]

-

Wang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. ResearchGate. [Link]

-

Yadav, S., et al. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Frontiers in Chemistry. [Link]

-

Ghorab, M. M., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5][12]oxazines, and Chromeno[2,3-d]pyrimidines. PubMed. [Link]

-

ResearchGate. (n.d.). Bioactive Isobenzofuranone and Isochromenones From a Marine‐Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α‐Glucosidase. ResearchGate. [Link]

-

Kumar, A., et al. (2024). Synthesis and Biological Evaluation of Newly Synthesized Flavones. Pharmaceutical and Biosciences Journal. [Link]

-

Belhadj, F., et al. (2018). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry. [Link]

-

Al-Zaban, M. I., et al. (2022). Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study. PMC. [Link]

-

Lemke, C., et al. (2019). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. PMC. [Link]

-

ResearchGate. (n.d.). Representative bioactive molecules containing isochromanone units. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Antimicrobial Activity of some New Dihydropyrano[c] Chromenes. ResearchGate. [Link]

-

Shutalev, A. D., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]

-

Aouad, M. R., et al. (2021). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. PMC. [Link]

-

Ferreira, J., et al. (2024). Design, Synthesis and Biological Evaluation of Chromeno[3,4‑b]xanthones as Multifunctional Agents for Alzheimer's Disease. PMC. [Link]

-

PubChem. (n.d.). 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one. PubChem. [Link]

-

Lemke, C., et al. (2019). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. PubMed. [Link]

-

ResearchGate. (n.d.). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. ResearchGate. [Link]

-

Nabavi, S. M., et al. (2017). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. IntechOpen. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities [mdpi.com]

- 6. Synthesis of isochromanone containing natural products from myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01926D [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Efficacy of Synthetic Pyranochromenones and (Coumarinyloxy)acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoinduced Synthesis of New Diisochromenochromen-4-ones and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chromenones as Multineurotargeting Inhibitors of Human Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chromenones as Multineurotargeting Inhibitors of Human Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling and Biosynthetic Characterization of 3',3'-Dichloro-8-O-methyldiaporthin

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Scientists Content Type: Technical Whitepaper & Application Guide

Executive Summary

3',3'-Dichloro-8-O-methyldiaporthin (CAS: 267881-26-5) is a highly specialized fungal secondary metabolite belonging to the isocoumarin class of polyketides[1]. Characterized by a rare geminal dichloro aliphatic side chain and a fully methylated phenolic core, this compound presents unique challenges and opportunities in structural elucidation. This whitepaper provides an authoritative, in-depth analysis of its spectroscopic signatures (NMR, MS, IR), the causality behind its structural behavior, and the enzymatic mechanisms governing its biosynthesis.

Structural Elucidation: A Spectroscopic Masterclass

The structural assignment of highly functionalized isocoumarins requires a multi-modal spectroscopic approach. As an application scientist, one must not merely record data but interpret the physical causality behind each signal.

High-Resolution Mass Spectrometry (HRESIMS)

The molecular formula of 3',3'-Dichloro-8-O-methyldiaporthin is

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, non-destructive confirmation of the compound's functional group topology.

The Causality of the Carbonyl Shift: In typical 8-hydroxyisocoumarins (like diaporthin), the C-1 lactone carbonyl stretching frequency is significantly lowered (often <1680 cm⁻¹) due to strong intramolecular hydrogen bonding with the adjacent C-8 hydroxyl group[4]. In 3',3'-dichloro-8-O-methyldiaporthin, the 8-O-methylation abolishes this hydrogen bond. Consequently, the lactone

Nuclear Magnetic Resonance (NMR)

The 1D and 2D NMR data provide the definitive map of the molecule's connectivity.

-

The Isocoumarin Core: The

NMR spectrum is characterized by the absence of a highly deshielded chelated phenolic proton (typically ~10.8 ppm), confirming the 8-O-methylation[3]. Instead, two sharp three-proton singlets emerge at ~3.76 and ~3.83 ppm, corresponding to the 6-OMe and 8-OMe groups. The aromatic protons H-5 and H-7 appear as meta-coupled doublets ( -

The Aliphatic Side Chain: The gem-dichloro terminal carbon (C-11) is strongly deshielded by the two electronegative chlorine atoms, pushing the H-11 resonance to ~6.05 ppm as a distinct doublet. The HMBC correlation from this H-11 proton to the adjacent C-10 (hydroxylated methine) and C-9 (methylene) carbons unequivocally anchors the dihalogenated moiety to the propyl side chain[3].

Summarized Spectroscopic Data

The following table synthesizes the expected quantitative data for 3',3'-Dichloro-8-O-methyldiaporthin, serving as a reference standard for structural validation[3],[4].

| Position | Key HMBC Correlations ( | ||

| 1 (C=O) | 162.5 | - | - |

| 3 | 154.2 | - | - |

| 4 | 104.8 | 6.36, s | C-1, C-3, C-4a, C-5 |

| 4a | 138.1 | - | - |

| 5 | 100.2 | 6.43, d, | C-4, C-6, C-7, C-8a |

| 6 | 165.4 | - | - |

| 7 | 98.5 | 6.32, d, | C-5, C-6, C-8, C-8a |

| 8 | 161.8 | - | - |

| 8a | 106.3 | - | - |

| 9 ( | 38.8 | 2.85, dd, | C-3, C-4, C-10, C-11 |

| 10 (CH-OH) | 70.5 | 4.25, m | C-9, C-11 |

| 11 ( | 74.2 | 6.05, d, | C-9, C-10 |

| 6-OMe | 56.2 | 3.83, s | C-6 |

| 8-OMe | 56.5 | 3.76, s | C-8 |

Biosynthetic Pathway & Enzymatic Halogenation

The regioselective functionalization of an unactivated aliphatic carbon atom is a major synthetic challenge, yet fungi achieve this effortlessly. The biosynthesis of 3',3'-dichloro-8-O-methyldiaporthin is governed by a highly specialized biosynthetic gene cluster (BGC)[5].

The critical step is mediated by AoiQ , a remarkable bifunctional flavoenzyme discovered in Aspergillus and related species[5]. AoiQ contains both a methyltransferase domain and a halogenase domain. It catalyzes the geminal dichlorination of the terminal methyl group of the diaporthin precursor using

Fig 1: Biosynthetic pathway of 3',3'-Dichloro-8-O-methyldiaporthin highlighting AoiQ halogenation.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Each step includes a built-in causality check to prevent downstream propagation of errors.

Protocol A: HRESIMS Isotopic Validation

Objective: Confirm the molecular formula and gem-dichloro substitution pattern.

-

Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a sodium formate cluster solution. Causality Check: Mass accuracy must be < 2 ppm to confidently differentiate the

isotopic fine structure from isobaric interferences. -

Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Filter through a 0.22 μm PTFE syringe filter.

-

Acquisition: Run the sample in positive electrospray ionization (ESI+) mode using a slow scan rate to maximize resolution across the isotopic envelope.

-

Self-Validation: Extract the ion chromatogram for m/z 333.029. Integrate the M, M+2, and M+4 peaks. If the intensity ratio deviates from 9:6:1 by more than 5%, halt the analysis and investigate potential co-eluting halogenated impurities or detector saturation.

Protocol B: 2D NMR Structural Anchoring

Objective: Unequivocally assign the regiochemistry of the methoxy groups and the dichloro side chain.

-

Sample Preparation: Dissolve 5 mg of the compound in 600 μL of 100%

(or -

Acquisition Parameters: Acquire a

HMBC spectrum optimized for long-range couplings ( -

Self-Validation:

-

Check the HMBC trace at ~3.76 and ~3.83 ppm (

axis). You must observe cross-peaks to ~165.4 and ~161.8 ppm ( -

Check the HMBC trace at ~6.05 ppm (H-11). You must observe correlations to C-10 (~70.5 ppm) and C-9 (~38.8 ppm). This validates the terminal gem-dichloro configuration[3].

-

References

Sources

Preliminary Cytotoxicity Screening of Dichlorinated Compounds

Executive Summary

The strategic introduction of chlorine atoms into small molecule scaffolds—often termed the "Chlorine Scan"—is a pivotal tactic in medicinal chemistry to modulate lipophilicity, block metabolic soft spots, and improve potency via halogen bonding.[1] However, dichlorinated motifs (e.g., dichlorophenyl, dichloro-pyridyl) frequently introduce specific toxicity liabilities, including excessive lipophilicity (

This guide outlines a rigorous, self-validating framework for the preliminary cytotoxicity screening of dichlorinated entities. Unlike generic screening protocols, this workflow addresses the unique physicochemical properties of chlorinated hydrocarbons: volatility, low aqueous solubility, and the potential for non-enzymatic interference with tetrazolium-based assays.

Chemical Context & Rationale

The "Magic Chloro" Effect and Toxicity Trade-offs

Replacing hydrogen or methyl groups with chlorine alters the physicochemical profile significantly.

-

Metabolic Stability: Chlorine at the para or meta positions of phenyl rings often blocks CYP450-mediated hydroxylation, extending half-life (

). -

Lipophilicity: The addition of two chlorine atoms typically increases LogP by >1.0 unit. While this aids membrane permeability, it correlates strongly with non-specific cytotoxicity and hERG channel inhibition.

-

Reactivity: Depending on the scaffold (e.g., dichlorinated quinones or nitrogen mustards), these compounds can act as alkylating agents, depleting cellular glutathione (GSH) and causing oxidative stress.

Solubility Challenges

Dichlorinated compounds are often hydrophobic. In aqueous cell culture media, they may precipitate or aggregate, leading to "false" toxicity via physical sedimentation on the cell monolayer rather than biochemical toxicity.

-

Directive: All screens must include a Dynamic Solubility Check using nephelometry or simple microscopy at the highest test concentration (typically 100 µM) in the assay media.

Strategic Experimental Design

Cell Line Selection

For preliminary screening, robustness is prioritized over tissue specificity.

-

HepG2 (Liver): Essential for detecting metabolic activation-dependent toxicity (though HepG2 has lower CYP activity than primary hepatocytes, it remains the standard for high-throughput screens).

-

HUVEC (Endothelial): High sensitivity to membrane disruptors.

-

NIH/3T3 (Fibroblast): Standard for basal cytotoxicity (OECD Guideline 129).

Solvent & Volatility Management

Small dichlorinated fragments (MW < 200) can be volatile.

-

Plate Sealing: Use gas-permeable adhesive seals rather than loose lids to prevent "edge effects" and cross-well contamination via the vapor phase.

-

DMSO Limits: Maintain DMSO < 0.5% (v/v). Chlorinated compounds often require higher DMSO ratios for stock preparation; ensure the final dilution step involves rapid mixing to prevent microprecipitation.

Core Assay Protocols

We utilize a Dual-Endpoint Strategy to differentiate between metabolic impairment (Cytostatic) and membrane rupture (Cytotoxic).

Workflow Visualization

Figure 1: Decision-tree workflow for screening dichlorinated compounds, prioritizing solubility checks and interference elimination.

Protocol A: Metabolic Activity (MTT Assay)

Rationale: Measures mitochondrial succinate dehydrogenase activity. Critical Warning: Some chlorinated electron-deficient rings can directly reduce tetrazolium salts, causing false viability signals.

Step-by-Step Methodology:

-

Seeding: Plate HepG2 cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Remove media. Add 100 µL fresh media containing test compounds (0.1 – 100 µM). Include:

-

Incubation: 24h at 37°C, 5% CO₂.

-

Wash Step (Crucial for Reactive Compounds): Carefully aspirate media (which contains the test compound) and wash 1x with warm PBS. This removes any reducing dichlorinated species that could interfere with the dye.

-

MTT Addition: Add 100 µL media + 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3h.

-

Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

-

Read: Absorbance at 570 nm (reference 630 nm).

Protocol B: Membrane Integrity (LDH Release)

Rationale: LDH is a stable cytosolic enzyme released only upon plasma membrane rupture.[4] This confirms actual cell death versus temporary metabolic pausing.

Step-by-Step Methodology:

-

Setup: Can be multiplexed with the MTT assay by using the supernatant from Step 2 of the MTT protocol (before the wash).

-

Transfer: Transfer 50 µL of culture supernatant to a new clear 96-well plate.

-

Reagent: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+/Int-tetrazolium).

-

Incubation: 30 minutes at Room Temperature (Dark).

-

Stop: Add 50 µL Stop Solution (1M Acetic Acid).

-

Read: Absorbance at 490 nm.

-

Calculation:

Advanced Mechanistic Screening: Oxidative Stress

Dichlorinated compounds are prone to generating Reactive Oxygen Species (ROS) via mitochondrial uncoupling or glutathione depletion.

ROS Detection (DCFDA Assay)

-

Probe: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Mechanism: Cell-permeable; cleaved by esterases and oxidized by ROS to fluorescent DCF.

-

Protocol:

-

Pre-load cells with 10 µM H2DCFDA for 30 min in serum-free buffer.

-

Wash 2x to remove extracellular dye.

-

Treat with dichlorinated compounds.

-

Measure Fluorescence (Ex/Em: 485/535 nm) kinetically over 2 hours.

-

Mechanistic Pathway Visualization

Figure 2: Mechanistic cascade showing how lipophilic dichlorinated compounds induce oxidative stress leading to membrane failure.

Data Interpretation & Troubleshooting

Data Summary Table

| Observation | MTT Result | LDH Result | Interpretation |

| Healthy | High OD | Low OD | Non-toxic |

| Cytostatic | Low OD | Low OD | Growth inhibition (mitochondrial stress), but membrane intact. |

| Cytotoxic | Low OD | High OD | Cell death (Necrosis/Late Apoptosis). |

| Interference | High OD (False) | High OD | Compound is reducing MTT non-enzymatically.[5] Trust LDH data. |

| Precipitation | Variable | Variable | Compound insolubility. Check turbidity. |

The "False Positive" Viability

If a dichlorinated compound contains a labile hydrogen or is an aldehyde/ketone precursor, it may reduce MTT in the absence of cells.

-

Validation: Always run a "No-Cell Control" (Media + Compound + MTT). If this turns purple, the MTT assay is invalid for this scaffold; switch to ATP-based assays (e.g., CellTiter-Glo).

References

-

Markossian, S., et al. (2021). Assay Guidance Manual. Bethesda (MD)

-

[Link]

-

-

OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (OECD 129).[6]

-

[Link]

-

-

BenchChem. (2025).[7][8] Application Notes and Protocols for Testing 4-Amino-N-(3,5-dichlorophenyl)benzamide Cytotoxicity.

- Abcam. (2025).

-

Royal Society of Chemistry. (2023). Effect of "magic chlorine" in drug discovery: an in silico approach.

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]

- 3. dojindo.com [dojindo.com]

- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 5. Is Your MTT Assay the Right Choice? [promega.jp]

- 6. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab [toxlab.co]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocols for the Plausible Synthesis of 3',3'-Dichloro-8-O-methyldiaporthin

For Distribution To: Researchers, scientists, and drug development professionals.

Subject: A proposed synthetic pathway and detailed protocols for the laboratory-scale preparation of 3',3'-Dichloro-8-O-methyldiaporthin, a derivative of the natural product diaporthin.

Introduction

3',3'-Dichloro-8-O-methyldiaporthin is an isocoumarin derivative with potential applications in life sciences research.[1] Its structure, characterized by a dimethoxy-isochromen-1-one core and a dichloro-hydroxypropyl side chain, suggests a synthetic route originating from related natural products or their precursors.[2] While the biosynthesis of diaporthin and its analogues has been studied, a specific chemical synthesis for 3',3'-Dichloro-8-O-methyldiaporthin is not prominently documented in publicly accessible literature.[3][4] This application note outlines a plausible, multi-step synthetic strategy based on established and reliable chemical transformations, providing detailed protocols for researchers aiming to synthesize this and structurally related compounds.

The proposed synthesis begins with the natural product Diaporthin, which features the core isocoumarin structure. The key transformations involve a selective O-methylation of the phenolic hydroxyl group, followed by chlorination of the side chain. This document provides the scientific rationale behind the chosen methodologies, detailed step-by-step protocols, and visual aids to facilitate understanding and execution.

Part 1: Proposed Synthetic Pathway Overview

The overall synthetic strategy is a two-step process starting from the precursor, Diaporthin.

-

Step 1: O-Methylation of Diaporthin. This step introduces a methyl group at the C8 phenolic hydroxyl position to yield 8-O-methyldiaporthin.

-

Step 2: Dichlorination of the Side Chain. This step involves the chlorination of the side chain of 8-O-methyldiaporthin to produce the final product, 3',3'-Dichloro-8-O-methyldiaporthin.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed two-step synthesis of 3',3'-Dichloro-8-O-methyldiaporthin from Diaporthin.

Part 2: Detailed Methodologies and Protocols

Step 1: O-Methylation of Diaporthin

Scientific Rationale:

The O-methylation of phenolic hydroxyl groups is a fundamental transformation in organic synthesis. While traditional reagents like methyl iodide or dimethyl sulfate are effective, they are also highly toxic.[5][6] In line with the principles of green chemistry, we propose the use of dimethyl carbonate (DMC) as a safer and more environmentally benign methylating agent.[7][8] The reaction is typically catalyzed by a mild base, with cesium carbonate (Cs2CO3) often providing excellent yields at elevated temperatures.[5] This method is highly selective for phenolic hydroxyl groups over aliphatic alcohols, which is advantageous for a substrate like Diaporthin.[5]

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Diaporthin | ≥95% | N/A (Assumed starting material) | |

| Dimethyl Carbonate (DMC) | Anhydrous, ≥99% | Sigma-Aldrich | Used as both reagent and solvent. |

| Cesium Carbonate (Cs2CO3) | ≥99% | Sigma-Aldrich | Base catalyst. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |

| Brine (Saturated NaCl) | Lab-prepared | For washing. | |

| Anhydrous Sodium Sulfate | ACS Grade | VWR | For drying. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Experimental Protocol:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Diaporthin (1.0 eq).

-

Reagent Addition: Add cesium carbonate (0.25 eq) to the flask.

-

Solvent and Reagent: Add an excess of dimethyl carbonate to the flask to act as both the solvent and the methylating agent.

-

Reaction Conditions: Heat the reaction mixture to 120-130°C and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford pure 8-O-methyldiaporthin.

Step 2: Dichlorination of 8-O-methyldiaporthin

Scientific Rationale:

The target molecule contains two chlorine atoms on the side chain. A plausible method for this transformation is electrophilic chlorination. N-Chlorosuccinimide (NCS) is a convenient and effective reagent for the chlorination of various organic substrates, including aromatic compounds, under mild conditions.[9] Reactions with NCS can often be performed in aqueous media, which is environmentally advantageous.[10]

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 8-O-methyldiaporthin | ≥95% | From Step 1 | |

| N-Chlorosuccinimide (NCS) | ≥98% | Sigma-Aldrich | Chlorinating agent. |

| Acetonitrile | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent. |

| Deionized Water | Lab-prepared | ||

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate | Lab-prepared | For washing. | |

| Anhydrous Magnesium Sulfate | ACS Grade | VWR | For drying. |

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-O-methyldiaporthin (1.0 eq) in a mixture of acetonitrile and water.

-

Reagent Addition: Add N-Chlorosuccinimide (2.2 eq) to the solution in portions at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction should be monitored by TLC or LC-MS to determine the point of completion.

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield the final product, 3',3'-Dichloro-8-O-methyldiaporthin.

Part 3: Characterization and Data

The successful synthesis of 3',3'-Dichloro-8-O-methyldiaporthin should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Property | Expected Value | Reference |

| Molecular Formula | C14H14Cl2O5 | [2] |

| Molecular Weight | 333.16 g/mol | [1][2] |

| Appearance | White to off-white powder | General observation |

| IUPAC Name | 3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxyisochromen-1-one | [2] |

| CAS Number | 267881-26-5 | [1] |

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: To confirm the structure and the successful addition of the methyl group and chlorine atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichloro-compound.[2]

-

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl, carbonyl, and C-O bonds.

The following diagram illustrates the logical flow of the characterization process.

Caption: Workflow for the purification and structural confirmation of the final product.

References

-

Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Available at: [Link]

-

3',3'-Dichloro-8-O-methyldiaporthin | C14H14Cl2O5 | CID 21581433 - PubChem. Available at: [Link]

-

Oxidative Chlorination of Aromatic Compounds in Aqueous Media - Academia.edu. Available at: [Link]

-

Biosynthesis of diaporthin and orthosporin by Aspergillus ochraceus | Request PDF. Available at: [Link]

-

A simple and efficient methodology for chlorination of activated aromatic compounds using trichloroisocyanuric acid | Request PDF - ResearchGate. Available at: [Link]

-

Convenient O-Methylation of Phenols with Dimethyl Carbonate. Available at: [Link]

-

Biosynthesis of diaporthin and orthosporin by Aspergillus ochraceus - PubMed. Available at: [Link]

-

[Fe]-t-BuOCl- a new efficient catalytic system for chlorination of arenes - Sciforum. Available at: [Link]

-

O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate - ResearchGate. Available at: [Link]

-

Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. Available at: [Link]

-

One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - MDPI. Available at: [Link]

Sources

- 1. 3',3'-Dichloro-8-O-methyldiaporthin | TargetMol [targetmol.com]

- 2. 3',3'-Dichloro-8-O-methyldiaporthin | C14H14Cl2O5 | CID 21581433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of diaporthin and orthosporin by Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. academia.edu [academia.edu]

Application Note: Purification of 3',3'-Dichloro-8-O-methyldiaporthin

[1]

Introduction & Molecule Profile[1][3]

3',3'-Dichloro-8-O-methyldiaporthin is a specialized secondary metabolite belonging to the isocoumarin class.[1] Structurally characterized by a 6,8-dimethoxyisochromen-1-one core and a unique 3,3-dichloro-2-hydroxypropyl side chain, this molecule exhibits distinct physicochemical properties driven by its halogenation and O-methylation.[1]

Unlike its parent compound (diaporthin), the 8-O-methylation and the dichloro-substitution significantly increase its lipophilicity (LogP ~2.8), necessitating a modified purification strategy that prioritizes non-polar to moderately polar solvent systems.[1]

Physicochemical Characteristics

| Property | Value / Description |

| CAS / CID | PubChem CID 21581433 |

| Formula | C₁₄H₁₄Cl₂O₅ |

| Molecular Weight | 333.16 g/mol |

| LogP (Predicted) | ~2.8 (Lipophilic) |

| Solubility | High: MeOH, EtOAc, DCM, DMSO; Low: Water, Hexane |

| UV Maxima | ~250 nm, 300 nm (Isocoumarin chromophore) |

| Key Functional Groups | Aryl methyl ethers, aliphatic dichloride, secondary alcohol |

Workflow Overview

The purification process follows a "Capture, Fractionate, Polish" logic. The halogenated nature of the target molecule allows for effective separation from non-halogenated co-metabolites using Reverse Phase (C18) chromatography due to the "halophilic" effect (increased retention).[1]

Figure 1: Isolation workflow for 3',3'-Dichloro-8-O-methyldiaporthin from fungal fermentation broth.

Detailed Protocols

Phase 1: Fermentation & Extraction (Capture)

Objective: Isolate the total secondary metabolome from the aqueous culture medium.[1]

-

Fermentation: Cultivate the producing fungal strain (e.g., Aspergillus ochraceus or marine-derived Trichoderma sp.) in Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) for 14–21 days at 25°C under static or shaking conditions (120 rpm).

-

Filtration: Separate the mycelial mat from the culture broth using a Buchner funnel with Whatman No. 1 filter paper.

-

Liquid-Liquid Extraction (LLE):

-

Broth: Extract the filtrate with an equal volume of Ethyl Acetate (EtOAc) x 3 times.

-

Mycelium: Macerate in Methanol (MeOH) for 24 hours, filter, evaporate MeOH, and partition the residue between Water and EtOAc.

-

-

Concentration: Combine all EtOAc organic layers.[1][2] Wash with brine (saturated NaCl) to remove excess water.[1] Dry over anhydrous Na₂SO₄.[1] Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the Crude Extract .

Phase 2: Flash Chromatography (Fractionation)

Objective: Remove gross impurities (fatty acids, highly polar sugars) and enrich the isocoumarin fraction.[1]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Column Dimensions: 25 g silica per 1 g crude extract.

-

Mobile Phase:

-

Gradient Program:

Time (CV) % Solvent B Description 0–2 5% Elute non-polar lipids 2–10 5% → 40% Target Elution Window | 10–15 | 40% → 100% | Wash (polar metabolites) |[1]

-

Detection: TLC (Silica gel 60 F₂₅₄).[1]

-

Action: Pool fractions containing the UV-active spot at R_f ~0.4–0.5 (in Hex:EtOAc 6:4).

Phase 3: Semi-Preparative HPLC (Polishing)

Objective: Isolate the target from closely related analogs (e.g., des-chloro or des-methyl variants).[1]

-

Instrument: HPLC system with UV-Vis/PDA detector.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 5 µm, 250 x 10 mm).[1]

-

Mobile Phase:

-

Isocratic Method (Recommended):

-

Flow Rate: 3.0 mL/min[1]

-

Composition: 65% MeOH / 35% Water (Isocratic hold for 25 min).

-

Note: Due to the dichloro group, the target will elute later than non-halogenated diaporthin analogs.

-

-

Detection: 254 nm (primary) and 300 nm (secondary).[1]

-

Collection: Collect the peak eluting typically between 12–18 minutes (system dependent).[1]

Quality Control & Validation